7-Bromo-4-hydroxyisochromane-4-carbonitrile
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Overview
Description
7-Bromo-4-hydroxyisochromane-4-carbonitrile is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carbonitrile group attached to an isochromane ring. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-hydroxyisochromane-4-carbonitrile typically involves the bromination of 4-hydroxyisochromane-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the isochromane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-hydroxyisochromane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-bromo-4-oxoisochromane-4-carbonitrile.
Reduction: Formation of 7-bromo-4-hydroxyisochromane-4-amine.
Substitution: Formation of various substituted isochromane derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-hydroxyisochromane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxyisochromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-oxo-4H-chromene-3-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile: Contains a fluorine atom instead of a bromine atom.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Contains a chlorine atom and a methyl group.
Uniqueness
7-Bromo-4-hydroxyisochromane-4-carbonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the isochromane ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-bromo-4-hydroxy-1,3-dihydroisochromene-4-carbonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(3-8)4-14-6-10(9,13)5-12/h1-3,13H,4,6H2 |
InChI Key |
LSTXYXKJHMMSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(CO1)(C#N)O |
Origin of Product |
United States |
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